5-Methoxypyrimidine-2-carbaldehyde
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Overview
Description
5-Methoxypyrimidine-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, and carbon atoms at the other positions. The methoxy group attached at the 5-position and the aldehyde group at the 2-position on the pyrimidine ring are significant for the chemical reactivity and biological activity of these compounds.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related pyrimidine derivatives has been studied through crystallography. For instance, 2-methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-beta-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde hydrate features a three-dimensional framework structure linked by a combination of four C-H...O hydrogen bonds . This indicates that compounds with a pyrimidine core can form complex hydrogen-bonded structures, which is essential for understanding their chemical behavior and potential for forming crystalline materials.
Chemical Reactions Analysis
Pyrimidine carbaldehydes can undergo various chemical reactions due to the presence of reactive functional groups. For example, 4-aminopyrimidine-5-carbaldehyde oximes have been found to exhibit potent VEGFR-2 inhibitory activity, and their synthesis and structure-activity relationship (SAR) have been explored . Additionally, pyrimidine carbaldehydes can be used as building blocks for the synthesis of α-aminophosphonates through the Kabachnik–Fields reaction, as demonstrated with 2-cyclopropylpyrimidine-4-carbaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methoxypyrimidine-2-carbaldehyde can be inferred from related compounds. Pyrimidine carbaldehydes generally have high reactivity due to the aldehyde group, which can participate in various condensation reactions. The methoxy group can influence the electron distribution within the molecule, affecting its reactivity and physical properties such as solubility and boiling point. The presence of substituents on the pyrimidine ring can also lead to the formation of different polymorphs and affect the compound's melting point and stability .
Scientific Research Applications
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Heterocyclic Building Blocks
- Summary of Application : 5-Methoxypyrimidine-2-carbaldehyde is a type of heterocyclic building block . Heterocyclic compounds are widely used in various fields of chemistry due to their versatile properties and functionalities. They are particularly important in the synthesis of pharmaceuticals and agrochemicals.
- Results or Outcomes : The outcomes also depend on the specific reactions being carried out. In general, the use of these compounds can enable the synthesis of a wide range of complex molecules .
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SNAr Reactions on Pyrimidine Compounds
- Summary of Application : A study reported the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . This could potentially be relevant to 5-Methoxypyrimidine-2-carbaldehyde as they are structurally similar compounds.
- Methods of Application : The study involved carrying out substitution reactions under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
- Results or Outcomes : The isolated compounds were products of amination, solvolysis, and condensation processes .
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Chemical Building Block
- Summary of Application : 5-Methoxypyrimidine-2-carbaldehyde can be used as a chemical building block in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, these compounds are used as starting materials or intermediates in organic synthesis reactions .
- Results or Outcomes : The outcomes also depend on the specific reactions being carried out. In general, the use of these compounds can enable the synthesis of a wide range of complex molecules .
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Biosynthetic Intermediate
- Summary of Application : A structurally similar compound, 4-methoxy-2,2’-bipyrrole-5-carbaldehyde (MBC), has been identified as a possible common biosynthetic intermediate of pyrrole-containing natural products including prodigiosins and tambjamines . This suggests that 5-Methoxypyrimidine-2-carbaldehyde could potentially have similar applications.
- Methods of Application : This would involve using the compound as an intermediate in the biosynthesis of other compounds .
- Results or Outcomes : The specific outcomes would depend on the biosynthetic pathways involved .
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Precursors to Fused Pyrimidines
- Summary of Application : A review summarizes literature data on the methods of synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones and their application for the construction of fused pyrimidines . This could potentially be relevant to 5-Methoxypyrimidine-2-carbaldehyde as they are structurally similar compounds.
- Methods of Application : The review discusses various methods for the synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones .
- Results or Outcomes : The outcomes of these methods include the synthesis of a wide range of fused pyrimidines .
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SNAr Reactions
- Summary of Application : A study reports the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . This could potentially be relevant to 5-Methoxypyrimidine-2-carbaldehyde as they are structurally similar compounds.
- Methods of Application : The study involved carrying out substitution reactions under mild and environmentally friendly conditions .
- Results or Outcomes : The isolated compounds are products of amination, solvolysis, and condensation processes .
Safety And Hazards
properties
IUPAC Name |
5-methoxypyrimidine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-5-2-7-6(4-9)8-3-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCAULDHVOEECI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610225 |
Source
|
Record name | 5-Methoxypyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyrimidine-2-carbaldehyde | |
CAS RN |
220114-83-0 |
Source
|
Record name | 5-Methoxypyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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